2-Propoxyphenol

Description

Foundational Context of Phenolic Ethers in Chemical Science

Phenolic ethers, also known as aromatic ethers, are organic compounds characterized by an alkoxy group (-OR) attached to a phenyl group (C6H5). wikipedia.org This structure is derived from phenol (B47542), where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl group. wikipedia.orgncert.nic.in Phenolic ethers are generally synthesized through the condensation of a phenol with an alcohol or by the reaction of a phenol with an alkyl halide or a dialkyl sulphate. wikipedia.orggoogle.com

These compounds are less hydrophilic than their parent phenols and alcohols but can still accept hydrogen bonds, allowing for some solubility in polar solvents. wikipedia.orgksu.edu.sa Phenolic ethers are integral to a wide array of applications, serving as precursors for pharmaceuticals, fragrances, and detergents. wikipedia.orgncert.nic.in For instance, anisole, the simplest phenolic ether, is a versatile precursor in the synthesis of perfumes and pharmaceuticals. wikipedia.org The modification of the phenolic hydroxyl group into an ether linkage can also reduce the toxicity of the parent phenol. wikipedia.org

Research Significance of the 2-Propoxyphenol Substructure

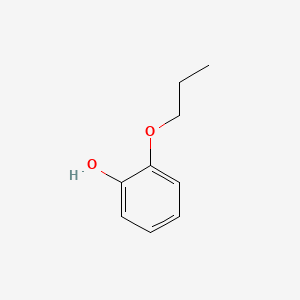

This compound, with the chemical formula C9H12O2, is a specific phenolic ether that has garnered research interest. chembk.comchembk.com It is a colorless to slightly yellow liquid with a distinct aromatic odor. chembk.comchembk.com Its structure, featuring a propoxy group at the ortho position to the hydroxyl group on the benzene (B151609) ring, imparts specific chemical and physical properties that are the subject of ongoing investigation.

The presence of both a hydroxyl group and an ether group on the same aromatic ring makes this compound a valuable intermediate in the synthesis of more complex molecules. chembk.comchembk.com It is utilized in the production of fine chemicals, including those used in the pharmaceutical, dye, and spice industries. chembk.comchembk.com Research has explored its role as a building block in creating novel compounds with potential biological activities.

A key area of research significance lies in its behavior in environmental and biological systems. For example, studies have investigated this compound as a potential precursor to the formation of disinfection byproducts in chlorinated water. x-mol.net Specifically, research has shown that phenolic compounds with ortho-substituents like the propoxy group can contribute to the generation of halocyclopentadienes (HCPDs), an emerging class of toxic disinfection byproducts. x-mol.net Additionally, this compound has been identified as a metabolite in microbial degradation studies, highlighting its relevance in understanding biochemical pathways. ualberta.ca

Current Research Frontiers and Unresolved Questions Pertaining to this compound

Current research on this compound is multifaceted, touching upon synthetic chemistry, environmental science, and materials science. One active frontier is its use in the synthesis of novel organic compounds. For instance, it has been used as a starting material in the synthesis of 1-n-Propoxy-2-(2'-diisopropylaminoethoxy)-benzene, a compound with potential pharmacological applications. prepchem.com The development of new photocrosslinkable prepolymers incorporating the this compound structure is another area of active investigation, with potential applications in industrial coatings and materials. researchgate.net

Unresolved questions remain regarding the precise mechanisms of its involvement in various chemical reactions. The formation pathways of disinfection byproducts from this compound during chlorination are still being elucidated, with researchers working to identify important intermediates. x-mol.net Further investigation is also needed to fully understand its metabolic fate in different biological systems and the potential biological activities of its derivatives. The exploration of its role in the synthesis of novel polymers and its impact on the properties of these materials is another promising avenue for future research.

Physico-chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H12O2 | chembk.comchembk.com |

| Molar Mass | 152.19 g/mol | chembk.comchembk.com |

| Density | 1.0523 g/cm³ | chembk.comchembk.com |

| Boiling Point | 227°C (estimate) | chembk.comchembk.com |

| Flash Point | 97.2°C | chembk.comchembk.com |

| Water Solubility | 2.359 g/L (at 24.99°C) | chembk.comchembk.com |

| Vapor Pressure | 0.0486 mmHg (at 25°C) | chembk.comchembk.com |

| pKa | 9.72 ± 0.30 (Predicted) | chembk.comchembk.com |

| Refractive Index | 1.5176 (estimate) | chembk.comchembk.com |

Structure

3D Structure

Properties

IUPAC Name |

2-propoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSVGKRARHIICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211901 | |

| Record name | o-Propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-96-2 | |

| Record name | 2-Propoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Propoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6280-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Propoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-propoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2 Propoxyphenol

Regioselective Synthesis of 2-Propoxyphenol and its Isomers

The precise control of substituent placement on the phenol (B47542) ring, known as regioselectivity, is a critical aspect of synthesizing this compound. Different strategies have been developed to achieve this, including classical chemical methods and modern electrochemical routes.

Phenol Alkylation and Etherification Strategies

The alkylation of phenols is a fundamental method for synthesizing alkoxyphenols. The Williamson ether synthesis is a widely used method for preparing ethers, including this compound. byjus.comwikipedia.org This SN2 reaction involves a deprotonated alcohol (alkoxide) reacting with an organohalide. byjus.com For the synthesis of this compound, catechol (1,2-dihydroxybenzene) can be reacted with a propyl halide. However, this can lead to a mixture of mono- and di-substituted products. To favor the formation of the desired this compound, careful control of reaction conditions is necessary.

Another approach involves the alkylation of a starting phenol with an olefin in the presence of a catalyst. For instance, the alkylation of phenol with propene over a γ-Al2O3 catalyst can produce isopropylphenols at temperatures between 280–300 °C. chemcess.com While this example yields an isomer, similar principles can be applied to achieve propoxyphenol synthesis with appropriate starting materials and catalysts. The choice of catalyst is crucial for directing the alkyl group to the desired ortho position. For example, aluminum phenoxide is used to selectively alkylate the ortho positions of phenol. wikipedia.org

A convenient method for synthesizing (prop-2-ynyloxy)benzene derivatives involves the reaction of substituted phenols with propargyl bromide in the presence of potassium carbonate as a base and acetone (B3395972) as a solvent, resulting in good yields. plos.org This highlights a versatile approach to introducing a propoxy-related group onto a phenol.

Electrochemical Synthesis Routes to Alkoxyphenols

Electrochemical methods offer an alternative pathway for the synthesis of alkoxyphenols. The electrochemical oxidation of hydroquinone (B1673460) in the presence of various alcohols has been shown to produce the corresponding alkoxy-substituted phenols with high selectivity for the monoalkyl ether. capes.gov.brresearchgate.net This process involves the formation of a quinhydrone (B85884) complex, which is then attacked by the alcohol acting as a nucleophile. capes.gov.brresearchgate.net

Studies have shown that using sulfuric acid as a supporting electrolyte and acid catalyst can lead to high yields of different alkoxyphenols. researchgate.net For instance, the electrochemical synthesis of 4-propoxyphenol (B92817) from hydroquinone and propanol (B110389) has been reported with a yield of 81.1%. capes.gov.brresearchgate.net The efficiency of this method is influenced by the chain length of the alcohol, with a decrease in yield observed for longer chain alcohols. capes.gov.brresearchgate.net

| Alkoxyphenol | Yield (%) | Alcohol Used |

|---|---|---|

| 4-Methoxyphenol | 97 | Methanol |

| 4-Ethoxyphenol | 71.4 | Ethanol |

| 4-Propoxyphenol | 81.1 | Propanol |

Design and Synthesis of Novel this compound Derivatives

The functionalization of this compound opens up possibilities for creating a wide range of new molecules with diverse applications. This can be achieved by modifying the aromatic ring, the propoxy side chain, or by incorporating the entire molecule into larger polymeric structures.

Functionalization of the Aromatic Nucleus

The aromatic ring of this compound is susceptible to various electrophilic substitution reactions, allowing for the introduction of different functional groups. For example, alkyl-substituted o-alkoxyphenols, which can be prepared by the alkylation of catechols, are valuable in the fragrance industry. googleapis.com The introduction of alkyl groups to the aromatic nucleus of this compound can modulate its properties.

Furthermore, strategies for the regioselective functionalization of aromatic compounds can be applied. For instance, a palladium-catalyzed cascade reaction has been developed for the synthesis of 2,3-dihydrobenzodioxepinones from 2-bromophenols and epoxides, demonstrating a method for building more complex structures onto a phenol ring. nih.gov

Modifications of the Propoxy Side Chain

The propoxy side chain of this compound can also be chemically modified. For instance, the synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-(2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propoxy)phenol involves the modification of a propoxy-like side chain, highlighting the potential for introducing complex functionalities. google.com

Integration into Complex Polymeric Architectures (e.g., Photocrosslinkable Prepolymers)

This compound derivatives can serve as building blocks for the synthesis of complex polymers. A notable example is the synthesis of the photocrosslinkable prepolymer 2-hydroxy-3-[p-(1-{p-[2-hydroxy-3-(vinylcarbonyloxy)propoxy]phenol}-1-phenylethyl)phenoxy]propyl acrylate (B77674) (HVPA). tandfonline.comtandfonline.com This prepolymer was synthesized from p-[1-(p-hydroxyphenyl)-1-phenylethyl]phenol (HPPP), 1,1-bis{p-[(2-oxiranyl)methoxy]phenyl}-1-phenylethane, and acrylic acid. tandfonline.com

The kinetics of photopolymerization of such prepolymers are crucial for their application in areas like UV-curable coatings. tandfonline.com The properties of the cured material are dependent on the structure of the prepolymer. tandfonline.com Studies have shown that the synthesized prepolymer, HVPA, exhibits a higher percent double bond conversion compared to the commercial prepolymer bisphenol-a-glycerolate (1-glycerol/phenol) diacrylate (BISGA), indicating its potential for industrial applications. tandfonline.com

| Prepolymer | Final Percent Double Bond Conversion (%) |

|---|---|

| BISGA | 82 |

| HVPA | 93 |

Mechanistic Studies of Synthetic Pathways

Catalytic Systems and Reaction Kinetics

The efficiency and selectivity of synthetic pathways to this compound and its derivatives are heavily influenced by the choice of catalytic systems and the governing reaction kinetics. A variety of catalysts are employed depending on the chosen synthetic route.

Catalytic Systems:

Base catalysts are fundamental to the Williamson ether synthesis. Strong bases like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) are used to deprotonate the phenolic hydroxyl group, generating the highly nucleophilic phenoxide ion required for the SN2 attack. khanacademy.orgualberta.ca The choice of base and solvent can significantly impact reaction rates and yields. researchgate.net

Acid catalysts, both Brønsted and Lewis types, play a role in alternative synthetic routes. tandfonline.comresearchgate.net For instance, in reactions analogous to the Baeyer-Villiger oxidation pathway for phenolic ethers, strong acids like sulfuric acid are used. core.ac.uk Lewis acids such as zinc chloride (ZnCl₂) have been used in acylation reactions of related phenols where alkoxyphenols can be formed. researchgate.net In the alkylation of phenols with alkenes, both homogeneous acids (e.g., methanesulfonic acid) and heterogeneous solid acid catalysts (e.g., Amberlyst-15) have been studied, showing different activities and selectivities between O-alkylation and C-alkylation. unive.it

Transition metal catalysts are crucial for the synthesis of more complex derivatives. Palladium on carbon (Pd/C) is used for reactions such as hydrogenation. ualberta.ca For hydrosilylation reactions to create silicon-containing derivatives of phenols, platinum-based systems like the Karstedt catalyst and various rhodium complexes are employed. nih.govethz.ch These catalysts operate through a catalytic cycle that typically involves oxidative addition of the silane, insertion of the unsaturated bond, and reductive elimination. scientificspectator.comlibretexts.org

| Catalyst Type | Specific Catalyst Example | Reaction Type |

|---|---|---|

| Base | Potassium Hydroxide (KOH) | Williamson Ether Synthesis |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Phenolic Ether Synthesis (Baeyer-Villiger type) |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Acylation/Alkylation |

| Transition Metal | Palladium on Carbon (Pd/C) | Hydrogenation / Derivatization |

| Transition Metal | Karstedt's Catalyst (Platinum-based) | Hydrosilylation |

Reaction Kinetics:

The kinetics of these synthetic reactions are influenced by multiple parameters. In the synthesis of phenolic ethers, factors such as reaction temperature and the ratio of oxidant to substrate play a major role in determining the reaction's effectiveness and final yield. core.ac.uk

The kinetics of derivatization, such as photopolymerization, have been studied in detail for related phenolic structures. For example, in the UV-curing of acrylate-functionalized phenolic prepolymers, the kinetics of polymerization are highly dependent on the concentration of the photoinitiator and the irradiation time. rsc.org The rate of polymerization and the final percentage of double bond conversion increase with higher initiator concentrations, as more free radicals are generated to propagate the polymerization. mdpi.com This is a three-stage process involving initiation, propagation, and termination. mdpi.com

| Photoinitiator (DMPA) Conc. (%) | Irradiation Time (min) | Double Bond Conversion (%) |

|---|---|---|

| 0.25 | 1 | 14 |

| 0.25 | 5 | 44 |

| 1.25 | 5 | 70 |

Understanding these catalytic systems and kinetic parameters is essential for controlling the synthesis of this compound and for the rational design of its derivatives for specific applications.

Stereochemical Control in Derivative Formation

The synthesis of complex derivatives from a foundational molecule like this compound often introduces chiral centers, making stereochemical control a critical aspect of the synthetic strategy. The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial as different stereoisomers can exhibit vastly different biological activities or material properties. ontosight.ai

Achieving stereochemical control in the formation of this compound derivatives can be approached through several advanced mechanistic strategies. One powerful method is the use of biocatalysts. Enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), can facilitate oxidations with high chemo-, regio-, and enantioselectivity, providing a route to chiral lactones and esters that would be difficult to achieve with traditional chemical oxidants. nih.govacs.org The reaction mechanism involves the formation of a Criegee intermediate, with the enzyme's active site dictating the stereochemical outcome of the subsequent rearrangement. slideshare.net Similarly, other enzymes like enoate reductases can be used to achieve the asymmetric synthesis of derivatives, controlling the configuration at newly formed stereocenters. nih.gov

Another major strategy involves asymmetric catalysis using chiral metal complexes or organocatalysts. For example, asymmetric hydrosilylation of olefinic derivatives using chiral palladium or rhodium complexes allows for the creation of optically active organosilanes, which can be further transformed into chiral alcohols with retention of configuration. scientificspectator.comlibretexts.org The stereoselectivity in these reactions is dictated by the chiral ligand coordinated to the metal center, which creates a chiral environment for the catalytic transformation. chinesechemsoc.org Chiral Brønsted acids have also been used to control stereoselectivity by facilitating enantioselective protonation steps in radical addition reactions. chinesechemsoc.org

In cases where direct asymmetric synthesis is challenging, a common strategy is to synthesize the derivative as a racemic or diastereomeric mixture, followed by chiral resolution. nih.gov This was demonstrated in the total synthesis of the alkaloid (±)-variabiline, where the racemic mixture was synthesized and then separated into its individual enantiomers for evaluation. nih.gov This approach, while less direct, is a practical way to access stereochemically pure derivatives.

In some syntheses, multiple stereoisomers are formed and used without separation, as seen in the preparation of certain bioactive compounds where a mixture of four stereoisomers was produced and subjected to biological testing. nih.gov However, for applications requiring specific stereoisomers, precise mechanistic control through asymmetric catalysis or enzymatic reactions is paramount.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-Propoxyphenol, offering precise information about the hydrogen and carbon atomic environments within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a quantitative and qualitative assessment of the different types of protons present. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the splitting patterns reveal the number of neighboring protons.

In a typical ¹H NMR spectrum of this compound, the aromatic protons resonate in the downfield region, generally between 6.70 and 7.12 ppm, appearing as a complex multiplet due to their various couplings. The phenolic hydroxyl proton (-OH) typically presents as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons of the propoxy group exhibit distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂) appear as a triplet, while the central methylene protons (-CH₂-) of the propyl chain show up as a multiplet. The terminal methyl protons (-CH₃) resonate as a triplet in the most upfield region of the spectrum. tandfonline.com

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | 6.70-7.12 | Multiplet |

| Phenolic (-OH) | 5.22 | Singlet |

| Methylene (-O-CH₂) | 2.62 | Triplet |

| Methylene (-CH₂-) | 2.23 | Multiplet |

| Methyl (-CH₃) | 1.71 | Triplet |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectral Analysis

Complementing the proton data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. In proton-decoupled ¹³C NMR, each unique carbon atom gives a single peak. savemyexams.com

The aromatic carbons of this compound show a series of peaks in the range of approximately 114 to 155 ppm. tandfonline.com The carbon atom attached to the phenolic hydroxyl group (C-OH) and the carbon attached to the propoxy group (C-O-CH₂) are the most deshielded among the aromatic carbons. The carbons of the propoxy chain resonate at higher field strengths.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, confirming the assignments made from the broadband decoupled spectrum. libretexts.org

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ar-C-O | 155.31 |

| Ar-C | 114.16 - 140.13 |

| -O-CH₂- | 72.61 |

| -CH₂- | 50.53 |

| -CH₃ | 31.12 |

Note: The specific assignments of the aromatic carbons require more advanced NMR techniques.

Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the propoxy chain, as well as between neighboring aromatic protons. magritek.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons, whose signals are typically better resolved in the ¹H NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the functional groups within this compound, serving as a unique molecular fingerprint. upmc.fr

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. tandfonline.comchemicalbook.com

A broad absorption band in the region of 3416 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. tandfonline.com The C-H stretching vibrations of the aromatic ring and the aliphatic propoxy chain are observed around 3137 cm⁻¹ and 2946-2890 cm⁻¹, respectively. tandfonline.com The aromatic C=C stretching vibrations typically appear in the 1620-1450 cm⁻¹ region. tandfonline.com A strong band around 1245 cm⁻¹ is attributed to the C-O stretching of the phenol (B47542), while the ether C-O-C stretching of the propoxy group is found near 1145 cm⁻¹. tandfonline.com

Table 3: Key FT-IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3416 |

| Ar-C-H Stretch | 3137 |

| Aliphatic C-H Stretch | 2946, 2890 |

| Ar-C=C Stretch | 1620, 1450 |

| C-O Stretch (Phenol) | 1245 |

| C-O-C Stretch (Ether) | 1145 |

Note: Peak positions can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR spectroscopy. upmc.fr While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations are typically strong and well-defined. The symmetric "ring breathing" mode of the benzene (B151609) ring gives a particularly intense signal. The C-H and C-C stretching vibrations of the aliphatic chain are also readily observed. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, as water is a weak Raman scatterer. upmc.fr The Raman spectrum of this compound would show characteristic bands for the aromatic C-H stretching around 3060 cm⁻¹ and aliphatic C-H stretching in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching would be visible around 1600 cm⁻¹.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about a molecule's structure and elemental composition. In the analysis of this compound, mass spectrometry is instrumental in confirming its molecular weight and elucidating its fragmentation pathways under ionization. uomustansiriyah.edu.iq

The molecular formula of this compound is C9H12O2, corresponding to a monoisotopic mass of 152.083730 Da. chemspider.com High-resolution mass spectrometry (HRMS) can precisely measure this mass, allowing for the unambiguous determination of the elemental formula. youtube.com The initial step in electron ionization (EI) mass spectrometry involves the bombardment of the sample with high-energy electrons, leading to the formation of a molecular ion ([M]•+). docbrown.info For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight. ibchem.com

The molecular ion of this compound is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments is characteristic of the molecule's structure. Common fragmentation patterns for ethers and phenols can be predicted. For instance, cleavage of the C-O bond in the propoxy group or fragmentation of the propyl chain itself is likely. The stability of the resulting carbocations and radical cations influences the relative abundance of the fragment ions. libretexts.orgdocbrown.info More stable fragments will produce more intense peaks in the mass spectrum. libretexts.org

The base peak, the most intense peak in the spectrum, corresponds to the most stable fragment ion formed. libretexts.org For aromatic compounds like this compound, the aromatic ring can stabilize adjacent positive charges. Analysis of the fragmentation pattern allows for the reconstruction of the original molecular structure, confirming the presence of both the propoxy group and the phenol moiety. uomustansiriyah.edu.iq

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C9H12O2 | chemspider.com |

| Monoisotopic Mass | 152.083730 Da | chemspider.com |

| Predicted Adducts | m/z | Predicted CCS (Ų) |

| [M+H]+ | 153.09100 | 130.3 |

| [M+Na]+ | 175.07294 | 138.2 |

| [M-H]- | 151.07644 | 132.9 |

| [M+NH4]+ | 170.11754 | 151.1 |

| [M+K]+ | 191.04688 | 136.5 |

| [M+H-H2O]+ | 135.08098 | 125.0 |

| Data sourced from PubChemLite database. uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. mvpsvktcollege.ac.in This technique is particularly useful for compounds containing chromophores, which are functional groups that absorb light in the UV-Vis region. tanta.edu.eg In this compound, the benzene ring acts as a chromophore.

The UV-Vis spectrum of a phenolic compound typically exhibits absorption bands arising from π → π* transitions within the aromatic ring. researchgate.net These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. davuniversity.orgdu.edu.eg The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the substituents on the benzene ring and the solvent used. The hydroxyl (-OH) and propoxy (-O-C3H7) groups on this compound can influence the energy of these electronic transitions.

UV-Vis spectroscopy is also a valuable tool for monitoring chemical reactions. researchgate.net For instance, in a reaction involving the modification of the phenol group or the aromatic ring of this compound, the changes in the UV-Vis spectrum can be followed over time. The disappearance of a reactant's characteristic absorption band or the appearance of a product's band can be used to monitor the reaction progress and determine reaction kinetics. researchgate.netwpmucdn.com For example, the oxidation of a phenol often leads to a loss of conjugation, resulting in a decrease in the absorbance of the π → π* transition band around 270 nm. researchgate.net

Table 2: Typical UV-Vis Absorption Data for Phenolic Compounds

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 250 - 290 | Involves excitation of electrons in the aromatic ring. Sensitive to substitution and solvent. |

| n → π | ~280 | Involves non-bonding electrons on the oxygen atom. Often weaker and can be masked by π → π* bands. |

| Data compiled from general principles of UV-Vis spectroscopy. mvpsvktcollege.ac.indavuniversity.org |

X-ray Diffraction Studies of Crystalline Derivatives and Co-crystals

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, the formation of crystalline derivatives or co-crystals can facilitate structural analysis. researchgate.net

Co-crystallization involves crystallizing a target molecule with a second molecule (a "co-former") to form a new crystalline solid with a unique structure held together by non-covalent interactions, such as hydrogen bonds. dntb.gov.ua Phenolic compounds are excellent candidates for forming co-crystals due to the hydrogen-bonding capabilities of the hydroxyl group. mdpi.com

In a study involving phenol derivatives, 4-propoxyphenol (B92817) was co-crystallized with trimesic acid (TMA). mdpi.comresearchgate.net The resulting co-crystal, [(TMA)·(PP)], crystallized in a monoclinic cell with the C2/c space group. In this structure, the propoxyphenol molecules replaced two TMA molecules and were interconnected through O−H···O hydrogen bonds, forming tetragonal holes which then assembled into one-dimensional chains. mdpi.com Similar studies on other phenol derivatives have also utilized X-ray powder diffraction to investigate their crystal structures. researchgate.net

The analysis of such co-crystals by single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. soton.ac.uk This information is crucial for understanding the supramolecular chemistry of this compound and how it interacts with other molecules, which can be valuable in materials science and drug design. psu.edunii.ac.jp

Chemical Reactivity and Transformation Mechanisms of 2 Propoxyphenol

Oxidative Reaction Pathways and Quinone Formation

The oxidation of phenolic compounds, including 2-propoxyphenol, can proceed through various pathways, often leading to the formation of quinones. These reactions can be catalyzed by enzymes or metal ions. nih.gov For instance, the oxidation of alkoxyphenols can be monitored using a tyrosinase/O2 oxidizing system, which shows a characteristic peak indicative of o-quinone formation. ualberta.ca While specific studies on this compound are limited, the general mechanism for similar compounds involves the initial oxidation of the phenol (B47542) to a phenoxyl radical. This can be followed by a second one-electron oxidation to form a carbocation, which then rearranges to form a quinone.

The formation of quinones from catechols or hydroquinones is a common transformation. nih.gov In the case of this compound, which is a guaiacol-type compound (a methoxyphenol), oxidation could potentially lead to the formation of an o-benzoquinone derivative. The presence of the propoxy group on the aromatic ring influences the electron density and, consequently, the susceptibility to oxidation. Electron-donating groups, such as alkoxy groups, generally facilitate oxidation.

The mechanism of quinone formation can be complex, sometimes involving initial hydroxylation reactions catalyzed by enzymes like cytochrome P450, followed by a two-electron oxidation. nih.gov These quinones are electrophilic Michael acceptors and can react with cellular nucleophiles. nih.gov

Reductive Processes and Hydrogenation Studies

Information regarding the specific reductive processes and hydrogenation of this compound is not extensively detailed in the provided search results. However, general principles of phenol and ether hydrogenation can be applied. The aromatic ring of this compound can undergo hydrogenation to form 2-propoxycyclohexanol. This type of reaction typically requires a catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or ruthenium on carbon (Ru/C), and is carried out under a hydrogen atmosphere. rsc.org The reaction conditions, including temperature, pressure, and choice of catalyst, would influence the efficiency and selectivity of the hydrogenation.

For example, the hydrogenation of related compounds like guaiacol (B22219) (2-methoxyphenol) has been studied, where the aromatic ring is reduced to a cyclohexyl ring. rsc.org It is plausible that this compound would undergo a similar transformation. The reduction of the phenolic hydroxyl group is also a possibility, though it generally requires more forcing conditions.

Reductive amination is another process that could potentially involve this compound, where the phenolic compound is reacted with an amine in the presence of a reducing agent and a catalyst to produce alkoxyl-functionalized cyclohexylamines. rsc.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The hydroxyl and propoxy groups are both activating, ortho-, para-directing groups due to their ability to donate electron density to the ring through resonance. This makes the positions ortho and para to these substituents particularly reactive towards electrophiles. Examples of electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Conversely, nucleophilic aromatic substitution (NAS) on an unactivated aromatic ring like that of this compound is generally difficult. masterorganicchemistry.comlibretexts.org NAS reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide) to proceed. masterorganicchemistry.comlibretexts.orgosti.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org Since this compound contains electron-donating groups, it is not predisposed to this type of reaction under standard conditions.

However, recent research has explored novel methods to enable NAS on electron-rich phenols by transiently converting the hydroxyl group into a potent electron-withdrawing group, such as a radical, thereby activating the ring for nucleophilic attack. osti.gov

Ether Cleavage Mechanisms and Phenolic Rearrangements

The propoxy group of this compound is an ether linkage that can be cleaved under acidic conditions. The cleavage of aryl alkyl ethers, such as this compound, with strong acids like HBr or HI typically proceeds via a nucleophilic substitution mechanism. libretexts.orgpearson.comlibretexts.org The reaction begins with the protonation of the ether oxygen by the strong acid. wikipedia.orgmasterorganicchemistry.com

Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the alkyl carbon of the ether linkage. pearson.commasterorganicchemistry.com In the case of this compound, the nucleophile would attack the propyl group. This is because the carbon-oxygen bond between the aromatic ring and the ether oxygen is stronger and less susceptible to cleavage due to the sp² hybridization of the aromatic carbon. The reaction results in the formation of phenol (in this case, catechol or 1,2-dihydroxybenzene, as the initial product would be 2-hydroxyphenol which is catechol) and an alkyl halide (propyl bromide or propyl iodide). libretexts.orgmasterorganicchemistry.com This cleavage is generally considered to follow an S_N2 mechanism when the alkyl group is primary or secondary. libretexts.orgwikipedia.org

Phenolic rearrangements, such as the Fries rearrangement, involve the migration of an acyl group from a phenolic ester to the aromatic ring to form a hydroxyaryl ketone. While not directly applicable to this compound itself, related compounds like acylated guaiacol can undergo such rearrangements. asianpubs.org Another relevant rearrangement is the Claisen rearrangement, which involves the rearrangement of an allyl aryl ether.

Investigation of Reaction Intermediates and Transition States

In chemical reactions, a reaction intermediate is a molecule that is formed from the reactants and reacts further to give the products. libretexts.org Intermediates correspond to local energy minima on a reaction energy profile and can sometimes be isolated. solubilityofthings.comnumberanalytics.com In contrast, a transition state is a high-energy, short-lived configuration of atoms that exists as the reactants are being converted into products. solubilityofthings.comyoutube.com It represents the energy maximum on a reaction pathway and cannot be isolated. solubilityofthings.comnumberanalytics.com

For the reactions of this compound, several intermediates and transition states can be postulated:

Oxidative Reactions: In the oxidation to form a quinone, a phenoxyl radical can be considered a key reaction intermediate. The transition state would be the high-energy arrangement of atoms as the hydrogen is being abstracted from the hydroxyl group.

Ether Cleavage: During the acid-catalyzed cleavage of the ether bond, the protonated ether is a reaction intermediate. wikipedia.orgmasterorganicchemistry.com The transition state for the subsequent S_N2 attack by the halide nucleophile would involve the partial formation of the new carbon-halide bond and the partial breaking of the carbon-oxygen bond.

Aromatic Substitution: In electrophilic aromatic substitution, the resonance-stabilized carbocation (the sigma complex or arenium ion) is a crucial reaction intermediate. The transition state is the point of highest energy leading to the formation of this intermediate. For nucleophilic aromatic substitution, the negatively charged Meisenheimer complex is the key intermediate, and its stability is critical for the reaction to proceed. libretexts.org

The study of these transient species is fundamental to understanding the detailed mechanism of a reaction and can be investigated using computational methods and kinetic studies. numberanalytics.com

Interactive Data Tables

Table 1: Reactivity of this compound

| Reaction Type | Key Reactants/Conditions | Primary Products | General Mechanism |

|---|---|---|---|

| Oxidation | Oxidizing agents (e.g., tyrosinase/O₂) | o-Benzoquinone derivative | Radical formation and subsequent oxidation |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | 2-Propoxycyclohexanol | Catalytic addition of hydrogen to the aromatic ring |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | Substituted this compound | Formation of a resonance-stabilized carbocation intermediate |

| Ether Cleavage | Strong acid (e.g., HBr, HI) | Catechol and Propyl halide | S_N2 attack on the protonated ether |

Table 2: Intermediates and Transition States in Reactions of this compound

| Reaction | Key Intermediate | Key Transition State |

|---|---|---|

| Oxidation | Phenoxyl radical | Structure during H-abstraction |

| Ether Cleavage | Protonated ether | Structure during nucleophilic attack on the propyl group |

| Electrophilic Aromatic Substitution | Sigma complex (Arenium ion) | Structure leading to the formation of the sigma complex |

Biochemical Interactions and Biological Activity Mechanisms

Enzymatic Metabolism and Biotransformation Pathways

The biotransformation of 2-propoxyphenol is a critical determinant of its biological activity. Key enzymatic processes, including O-dealkylation by cytochrome P-450 and oxidation by tyrosinase, convert the parent compound into various metabolites, some of which are highly reactive.

Cytochrome P-450 Mediated O-Dealkylation and Binding Dynamics

Cytochrome P-450 (CYP) enzymes play a crucial role in the metabolism of this compound through O-dealkylation. This process involves the removal of the propyl group from the phenol (B47542), a reaction that is fundamental to the detoxification and biotransformation of many xenobiotics.

Research has demonstrated that cytochrome P-450 systems possess the capability to dealkylate a range of O-alkoxyphenols, including this compound. google.com A specific cytochrome P-450 isolated from the bacterium Moraxella sp., strain GU2, has been shown to bind this compound. nih.gov This enzyme functions as a nonspecific O-dealkylase, displaying broad specificity for guaiacol (B22219) and homologous compounds with longer alkyl side chains. nih.gov The interaction between the enzyme and its substrates is a critical first step. While the specific dissociation constant for this compound is not detailed, studies on related compounds provide insight into the binding affinity. nih.gov For instance, the dissociation constants for guaiacol and other 2-alkoxyphenols with this bacterial P-450 have been determined, highlighting the enzyme's capacity to accommodate these structures. nih.gov

The generally accepted mechanism for P-450 catalyzed O-dealkylation is a two-step process. washington.edu It begins with the enzyme abstracting a hydrogen atom from the carbon adjacent to the ether oxygen, which generates a carbon radical. washington.edu This is followed by a hydroxyl recombination step, forming an unstable hemiacetal intermediate. washington.edu This intermediate then non-enzymatically dissociates to yield catechol and the corresponding aldehyde, in this case, propanal. washington.edu

Table 1: Binding of Alkoxyphenols to Bacterial Cytochrome P-450 from Moraxella sp. GU2

| Compound | Binding Confirmed | Dissociation Constant (Kd) | Primary Metabolic Reaction |

|---|---|---|---|

| Guaiacol (2-Methoxyphenol) | Yes | ~0.15 µM | O-demethylation |

| 2-Ethoxyphenol (B1204887) | Yes | Determined (value not specified in source) | O-deethylation |

| This compound | Yes | Determined (value not specified in source) | O-depropylation |

| 2-Butoxyphenol | Yes | Determained (value not specified in source) | O-debutylation |

Data sourced from spectroscopic studies on cytochrome P-450 in Moraxella sp. nih.gov

Tyrosinase-Catalyzed Oxidation and Reactive Metabolite Generation

Tyrosinase, a copper-containing enzyme, is central to melanogenesis and is known to oxidize phenolic compounds. scienceopen.comqmul.ac.uk Its primary function is the conversion of phenols to highly reactive o-quinones. scienceopen.com The enzyme exhibits two main activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase or catechol oxidase activity). scienceopen.comqmul.ac.uk

In the context of alkoxyphenols, tyrosinase-catalyzed oxidation is a significant biotransformation pathway. ualberta.ca The oxidation of compounds like this compound by a tyrosinase/O2 system leads to the formation of o-quinone metabolites. ualberta.ca These resulting quinones are electrophilic and can be highly cytotoxic. wikipedia.org The toxicity can arise from the generation of reactive oxygen species (ROS) during the redox cycling of the quinones or through their covalent binding to cellular nucleophiles such as protein thiols or DNA. ualberta.cawikipedia.org For example, the metabolism of rhododendrol, a structurally similar phenol, by tyrosinase generates quinones that cause melanocyte cytotoxicity through the production of ROS. wikipedia.org This suggests a similar potential for this compound to generate reactive and potentially toxic metabolites in environments where tyrosinase is active. wikipedia.org

Interactions with Other Biocatalytic Systems

Beyond the primary actions of cytochrome P-450 and tyrosinase, the metabolites of this compound can interact with other biocatalytic systems. Following O-dealkylation by P-450 enzymes, the product, catechol, is a substrate for further metabolism. researchgate.net Specifically, catechol can be processed by ortho cleavage enzymes, which catalyze the ring-cleavage of catecholic intermediates, continuing the metabolic cascade. researchgate.net

Additionally, phenolic compounds can serve as electron donors for peroxidase enzymes. google.com These enzymes utilize peroxides to generate radicals, a process involved in both industrial applications and antimicrobial defense. google.com this compound has been identified as a compound of interest within the context of peroxidase-based systems. google.com There is also evidence that certain phenolic extracts can interact with the prophenoloxidase (proPO) activating system, a key component of the innate immune system in invertebrates, by blocking its activation cascade. researchgate.net

Mechanistic Exploration of Biological Effects

The biological effects of this compound and related phenolic compounds are largely attributed to their antioxidant and anti-inflammatory properties. These activities are mechanistically linked, with the ability to counteract oxidative stress often leading to the modulation of inflammatory responses.

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

Phenolic compounds are well-recognized for their antioxidant properties. nih.gov The antioxidant capacity of 2-methoxyphenols, which are structurally related to this compound, has been evaluated through various assays, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical-scavenging test. josai.ac.jp The primary mechanism of action for phenolic antioxidants is their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. nih.gov

This free radical scavenging capability directly reduces oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. nih.gov Polyphenols can target ROS, and this reduction in oxidative damage can prevent the activation of pro-inflammatory signaling pathways. nih.gov The antioxidant activity of this compound has been noted in its capacity as a free radical scavenger. google.com

Table 2: Antioxidant-Related Properties of this compound

| Property/Test | Observation for this compound or Related Phenols | Implication |

|---|---|---|

| Free Radical Scavenging | Acts as a hydrogen radical scavenger in the DPPH assay. google.com | Potential to neutralize harmful free radicals. |

| ROS Reduction | Polyphenols generally reduce ROS, preventing oxidative damage. nih.gov | Likely contributes to cellular protection against oxidative stress. |

| XlogP Value | 2.41. google.com | Indicates lipophilicity, which can influence membrane interaction and accessibility to cellular compartments. |

This table summarizes the known antioxidant characteristics and related physicochemical properties of this compound.

Anti-inflammatory Pathways and Modulation of Cytokine Production

The antioxidant effects of phenolic compounds are intricately linked to their anti-inflammatory activities. nih.govjosai.ac.jp Oxidative stress is a key trigger for inflammation, and by mitigating ROS, antioxidants can dampen the inflammatory cascade. nih.gov One of the most critical inflammation-regulating pathways is the NF-κB pathway, which is sensitive to cellular redox status. nih.gov By preventing ROS-induced activation, polyphenols can block the nuclear translocation of NF-κB, a transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov

This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), as well as inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govjosai.ac.jpresearchgate.net Studies on 2-methoxyphenols have demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced COX-2 expression in macrophages. josai.ac.jp Similarly, other phenolic compounds like paeonol (B1678282) have been shown to suppress IL-1β expression by inhibiting the NF-κB and MAPK signaling pathways. researchgate.net Although direct studies on this compound's effect on specific cytokine production are limited, its structural similarity to these well-studied anti-inflammatory phenols suggests it may operate through similar mechanisms to modulate immune responses. josai.ac.jpresearchgate.net

Cellular Cytotoxicity and Apoptosis Induction Pathways

Research indicates that various phenolic compounds, including alkoxyphenols, can induce cellular cytotoxicity and trigger apoptosis, a form of programmed cell death. researchgate.netualberta.calaboratorioimunno.com.br The mechanisms often involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. mdpi.com While direct studies on this compound's specific apoptosis induction pathways are not extensively detailed in the provided context, the general activity of related phenolic compounds suggests potential involvement in similar mechanisms. For instance, some phenolic compounds are known to be pro-oxidants under certain conditions, increasing ROS levels in cancer cells and thereby initiating apoptotic DNA fragmentation. nih.gov

The cytotoxicity of alkoxyphenols has been observed to be dose- and time-dependent in murine melanoma cell lines. researchgate.netualberta.ca This suggests that the concentration of the compound and the duration of exposure are critical factors in its cytotoxic effects. The process of apoptosis induction by chemopreventive agents is a recognized mechanism for inhibiting carcinogenesis. laboratorioimunno.com.br

Receptor Binding and Signal Transduction Interactions

The interaction of phenolic compounds with cellular receptors and their subsequent influence on signal transduction pathways are crucial to their biological activity. Two-component signal transduction systems, which are widespread in many organisms, rely on the binding of a specific ligand to a receptor domain to sense and respond to environmental changes. rsc.org

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are involved in numerous physiological processes and are modulated by various ligands. nih.gov The binding of a ligand to these receptors can initiate a cascade of intracellular signals. While the specific receptor binding profile for this compound is not detailed, related compounds are known to interact with receptors like the epidermal growth factor receptor (EGFR), blocking signal transduction pathways involved in cell proliferation and survival. pharm.or.jp The study of ligand-receptor interactions is essential for understanding the mechanisms of action and for the design of new therapeutic agents. nottingham.ac.uk

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Influence of Alkyl Chain Length and Substituent Effects

The length and branching of the alkyl chain in alkoxyphenol analogs have a significant impact on their biological activity. Studies on various phenolic derivatives have shown that modifying the alkyl chain can alter cytotoxicity and inhibitory potency. acs.orguc.ptnih.gov

For instance, in a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, linear alkyl chains on the phenyl ring generally resulted in more potent inhibitors compared to branched substituents. acs.orgnih.gov Specifically, n-butyl and n-hexyl derivatives showed lower IC50 values (indicating higher potency) than their iso-propyl and iso-butyl counterparts. acs.orgnih.gov Similarly, for other phenolic esters, the length of the ester alkyl chain was a determining factor in their cytotoxic effects. uc.pt

These findings suggest that the size and lipophilicity conferred by the alkyl chain play a crucial role in the interaction of these compounds with their biological targets. A "lipophilic pocket" in the target protein is often hypothesized to accommodate an aliphatic side chain of a specific size and shape. acs.orgnih.gov

Table 1: Influence of Alkyl Chain on Inhibitory Activity of Pyrazole Analogs acs.orgnih.gov

| Compound | Alkyl Substituent | h-NAAA IC50 (μM) |

| 37 | Ethyl | 0.051 |

| 38 | iso-Propyl | 0.744 |

| 39 | n-Butyl | 0.023 |

| 41 | n-Hexyl | 0.019 |

| 42 | iso-Butyl | 0.114 |

Data sourced from studies on pyrazole azabicyclo[3.2.1]octane sulfonamides.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. jocpr.comfrontiersin.org This approach is instrumental in drug discovery for designing novel therapeutic agents with enhanced efficacy. jocpr.com

QSAR models are mathematical equations that correlate molecular descriptors (such as lipophilicity, electronic properties, and steric parameters) with biological activity. jocpr.com These models help in understanding how modifications to a molecule's structure can affect its interactions with biological targets. jocpr.comnih.gov The development of reliable QSAR models is a key step in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process. frontiersin.org For phenolic compounds, QSAR studies have revealed that toxicity can be related to factors like hydrophobicity and the electronic properties of substituents. nih.gov The ultimate goal of QSAR is to facilitate the rational design of molecules with desired biological activities. jocpr.com

Environmental Fate, Degradation Pathways, and Ecotoxicological Assessment

Abiotic Degradation Processes in Environmental Matrices

The transformation of 2-Propoxyphenol in the environment, independent of biological activity, is primarily governed by photolytic degradation, chemical oxidation, and hydrolysis. These abiotic processes are critical in determining the compound's persistence and the nature of its transformation products.

Photolytic Degradation Mechanisms

Photodegradation, the breakdown of compounds by light, is a significant pathway for the removal of phenolic compounds from the environment. For this compound, this can occur through two primary mechanisms:

Direct Photolysis: This process involves the direct absorption of solar radiation by the this compound molecule, leading to its excitation and subsequent decomposition. The presence of the aromatic ring and the hydroxyl group suggests that this compound could absorb light in the environmentally relevant UV spectrum, initiating cleavage of the propoxy side chain or modification of the benzene (B151609) ring.

Indirect Photolysis: This mechanism is mediated by photosensitizing agents present in the environment, such as humic and fulvic acids. These substances absorb sunlight and transfer the energy to this compound, or they generate reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals, which then attack and degrade the compound.

Chemical Oxidation and Hydrolysis in Aquatic Systems

In aquatic environments, chemical oxidation is a key abiotic degradation pathway for phenolic compounds like this compound. The primary oxidants are photochemically produced reactive species, most notably hydroxyl radicals (•OH) and ozone (O₃).

The reaction with hydroxyl radicals is expected to be a major transformation route. These highly reactive species can attack the aromatic ring of this compound, leading to the formation of hydroxylated intermediates. Subsequent reactions can result in the opening of the aromatic ring, ultimately leading to the formation of smaller, more biodegradable organic acids and eventually mineralization to carbon dioxide and water.

Ozone , a powerful oxidant used in water treatment and naturally present in the atmosphere, can also react with this compound. Ozonation of phenolic compounds typically proceeds through electrophilic attack on the aromatic ring, leading to hydroxylation and ring cleavage.

Biotic Degradation and Microbial Metabolism

The breakdown of this compound by living organisms, particularly microorganisms, is a critical component of its environmental fate. The structural similarity of this compound to other alkylphenols suggests that it is susceptible to microbial degradation.

Biodegradation Kinetics and Pathways in various Ecosystems

The biodegradation of this compound is expected to be carried out by a diverse range of bacteria and fungi present in soil, sediment, and water. While specific studies on this compound are scarce, the biodegradation of other alkoxyphenols provides a model for its potential metabolic pathways.

The kinetics of biodegradation are influenced by several factors, including:

Microbial Population: The presence and abundance of microorganisms capable of degrading this compound.

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and nutrient levels can significantly impact microbial activity and, consequently, the rate of degradation.

Compound Concentration: At high concentrations, this compound may exhibit inhibitory or toxic effects on microbial populations, slowing down its degradation.

Potential biodegradation pathways for this compound, extrapolated from studies on similar compounds, may include:

O-Dealkylation: The cleavage of the ether bond, resulting in the formation of catechol and propionaldehyde. Catechol is a common intermediate in the degradation of many aromatic compounds and can be further metabolized through ring cleavage.

Hydroxylation of the Aromatic Ring: The introduction of additional hydroxyl groups to the benzene ring, making it more susceptible to ring cleavage by microbial dioxygenase enzymes.

Oxidation of the Propoxy Side Chain: The stepwise oxidation of the propyl group, potentially leading to the formation of carboxylic acid derivatives before further degradation.

Aerobic conditions are generally more favorable for the complete mineralization of phenolic compounds. nih.gov Under anaerobic conditions, degradation is also possible but may proceed at a slower rate and could lead to the formation of different intermediate products.

Identification and Characterization of Microbial Degradation Products

The identification of microbial degradation products is essential for a thorough understanding of the environmental fate of this compound and for assessing the potential risks associated with its transformation. Based on the proposed biodegradation pathways, a number of potential metabolites could be formed.

One plausible, though not yet experimentally confirmed, degradation product is 2-iso-propoxyphenol . The formation of such an isomer would likely involve enzymatic rearrangement reactions. However, a more anticipated degradation pathway involves the cleavage of the ether linkage.

Research on the biodegradation of a nonylphenol isomer has shown the formation of an alkoxyphenol derivative, suggesting that the ether bond can be a site of microbial attack. By analogy, the degradation of this compound could lead to the formation of intermediates such as:

Catechol: Resulting from the cleavage of the propoxy group.

Propionaldehyde or Propionic Acid: The other products of ether bond cleavage.

Hydroxylated this compound derivatives: Formed through the action of monooxygenase enzymes.

Further research employing analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is necessary to definitively identify and quantify the microbial degradation products of this compound in various environmental matrices.

Environmental Persistence and Transport Dynamics

The persistence and transport of this compound in the environment are governed by its inherent chemical properties and its interactions with different environmental compartments.

Persistence is a measure of how long a chemical remains in the environment before being broken down. Based on the potential for both abiotic and biotic degradation, this compound is not expected to be highly persistent. However, its actual persistence will vary depending on the specific environmental conditions. For instance, in environments with low microbial activity or limited sunlight, its persistence could be significantly longer.

The transport of this compound between air, water, and soil is influenced by its physical-chemical properties, which are summarized in the table below.

| Property | Value | Implication for Environmental Transport |

| Water Solubility | Moderate | Can be transported in surface water and potentially leach into groundwater. |

| Vapor Pressure | Low to Moderate | Some potential for volatilization from water and soil surfaces into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | Moderate | Indicates a potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

Soil Mobility: The moderate Kow value suggests that this compound will have a moderate tendency to adsorb to soil organic carbon. This sorption will reduce its mobility in soil and its potential to leach into groundwater. However, in soils with low organic matter content, its mobility could be higher.

Bioaccumulation: The potential for this compound to accumulate in the tissues of living organisms is also suggested by its moderate Kow. This indicates that it may be taken up by aquatic organisms from the surrounding water. The extent of bioaccumulation will depend on the organism's metabolism and excretion capabilities.

Methodologies for Ecotoxicological Profiling

The ecotoxicological profiling of this compound involves a variety of methodologies designed to assess its potential impact on different environmental compartments and trophic levels. These methods range from standardized laboratory bioassays with representative organisms to computational models that predict toxicity based on the chemical's structure. nih.gov The goal is to characterize the hazard the substance poses to aquatic and terrestrial ecosystems. sci-hub.se

A common approach is to use a battery of standardized ecotoxicity tests on a range of species to evaluate potential environmental impacts. nih.gov These tests cover various organisms, exposure media, and measured effects, forming the basis of chemical safety assessments and regulatory decision-making. nih.gov For phenolic compounds, these assessments often include tests for acute toxicity, which measures immediate effects, and chronic or sublethal toxicity, which evaluates longer-term impacts on processes like growth and reproduction. sci-hub.se

In addition to laboratory testing, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed. jst.go.jp QSAR provides a way to estimate the toxicity of chemicals by comparing their physicochemical properties to those of similar, well-studied compounds. jst.go.jpresearchgate.net For phenols, properties such as hydrophobicity (log Kow) and the degree of ionization (pKa) are critical predictors of their toxic action. jst.go.jpnih.gov

Standardized Laboratory Bioassays

A foundational methodology for ecotoxicological profiling is the use of standardized bioassays with organisms representing different trophic levels. This tiered approach ensures a comprehensive assessment of potential effects across an ecosystem.

Microorganisms: Tests on bacteria, such as the luminescence inhibition assay with Aliivibrio fischeri, are frequently used as a rapid screening tool for acute toxicity. mdpi.com

Algae and Cyanobacteria: Growth inhibition tests using species like Chlorella sp. are essential for evaluating the effects on primary producers at the base of the aquatic food web. mdpi.com

Aquatic Invertebrates: Organisms like the waterflea (Daphnia magna or Ceriodaphnia dubia) are standard models for both acute (e.g., 48-hour immobilization EC50) and chronic (e.g., reproductive impairment LOEC) toxicity tests. sci-hub.se

Plants: Phytotoxicity is assessed using higher plants. nih.gov Common tests include growth inhibition assays with aquatic species like duckweed (Lemna minor) and root elongation tests with terrestrial species such as lettuce (Lactuca sativa). mdpi.comnih.gov

The data generated from these tests, typically expressed as EC50 (the concentration causing an effect in 50% of the test population) or LOEC (Lowest Observed Effect Concentration), are used to classify the chemical's hazard level. sci-hub.se

Table 1: Representative Methodologies for Ecotoxicological Assessment

| Test Organism Category | Species Example | Test Type | Measured Endpoint |

|---|---|---|---|

| Bacteria | Aliivibrio fischeri | Acute | Luminescence Inhibition |

| Algae | Chlorella sp. | Chronic | Growth Inhibition |

| Invertebrate | Daphnia magna | Acute | Immobilization (EC50) |

| Invertebrate | Ceriodaphnia dubia | Chronic | Reproduction (LOEC) |

| Plant | Lemna minor | Chronic | Growth Inhibition |

| Plant | Lactuca sativa | Acute | Root Elongation |

Computational and In Silico Methods

Computational toxicology provides predictive tools that complement and can help prioritize experimental testing. usda.gov Quantitative Structure-Activity Relationship (QSAR) models are particularly relevant for phenols.

These models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. nih.gov For substituted phenols, ecotoxicity is strongly dependent on hydrophobicity and electronic parameters. jst.go.jpresearchgate.net

Hydrophobicity: Represented by the n-octanol/water partition coefficient (log Kow or log P), this parameter is a dominant factor in predicting the toxicity of phenols. jst.go.jp It influences the chemical's ability to cross biological membranes and accumulate in organisms. researchgate.net

Ionization: The acid dissociation constant (pKa) is another critical descriptor, as the toxicity of phenols can vary with the degree of ionization at a given pH. jst.go.jp The neutral (unionized) form is often more readily able to penetrate cell membranes. jst.go.jp

QSAR models use these and other molecular descriptors to predict various toxicological endpoints, such as the 50% growth inhibitory concentration (IGC50), for organisms like the ciliate Tetrahymena pyriformis. jst.go.jpnih.gov This approach is valuable for assessing large numbers of chemicals and for understanding the mechanisms of toxic action. jst.go.jp

Table 2: Key Physicochemical Parameters in QSAR Models for Phenols

| Parameter | Descriptor | Relevance to Ecotoxicity Profiling |

|---|---|---|

| Hydrophobicity | log Kow (or log P) | Influences bioaccumulation and membrane transport. jst.go.jp |

| Ionization State | pKa | Determines the fraction of the compound in its more toxic unionized form at environmental pH. jst.go.jp |

| Electronic Properties | Hammett sigma constants (σ) | Describes the electron-donating or -withdrawing nature of substituents, affecting reactivity. jst.go.jp |

| Molecular Size/Shape | Molar Volume, Surface Area | Relates to the compound's interaction with biological receptors and membranes. nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield information about molecular orbitals, charge distributions, and reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for a range of molecular systems. tdx.cat In DFT, the properties of a molecule are determined from its electron density. This approach is used to calculate various molecular properties that are crucial for understanding the behavior of 2-propoxyphenol.

DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. For phenolic compounds, DFT has been employed to calculate atomic charges to understand their reactivity. researchgate.net For instance, methods like the ChelpG (Charges from Electrostatic Potentials using a Grid based method) can be used to derive atomic charges from the electrostatic potential, providing insight into reactive sites. researchgate.net While specific DFT studies on this compound are not extensively documented in readily available literature, the principles are well-established. Calculations would typically involve a functional (e.g., B3LYP, M06) and a basis set (e.g., 6-31G(d), TZVP) to model the molecule's electronic system. mdpi.comresearchgate.net

Table 1: Predicted Physicochemical Properties of this compound This table presents computational predictions for several key properties of this compound, which are often derived from or used in conjunction with quantum chemical calculations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | chemscene.comuni.lu |

| Molecular Weight | 152.19 g/mol | chemscene.com |

| XLogP3 | 2.2 | uni.lu |

| TPSA (Topological Polar Surface Area) | 29.46 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

This table is interactive. Click on the headers to sort the data.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP represents the electrostatic force that the molecule's charge distribution (from electrons and nuclei) would exert on a positive test charge placed at any point in space. uni-muenchen.de

The MEP is mapped onto the molecule's electron density surface using a color scale. uni-muenchen.de Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue indicates regions of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, an MEP map would be expected to show regions of high negative potential (red) around the oxygen atoms of the hydroxyl and propoxy groups, as they are the most electronegative atoms with lone pairs of electrons. mdpi.com These sites would be the most likely points for hydrogen bonding or interaction with electrophiles. The aromatic ring would exhibit a complex potential landscape, while the hydrogen of the hydroxyl group would be a site of positive potential (blue), indicating its acidic nature. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will bind to biological targets. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's dynamic behavior, including its conformational flexibility. nih.gov

For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational space. chemscene.com This involves identifying the different spatial arrangements (conformers) the molecule can adopt and determining their relative stabilities and the energy barriers for interconversion. escholarship.org The simulation generates a trajectory that details the position and velocity of each atom over a period, allowing for the analysis of preferred conformations in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). nih.govresearchgate.net Understanding the conformational landscape is vital, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into the binding site of a protein.

In Silico Prediction of Biological Activity and ADME/Tox Profiles